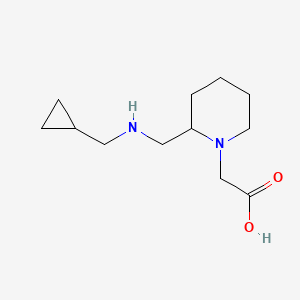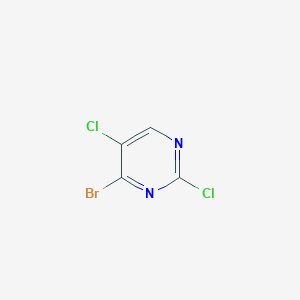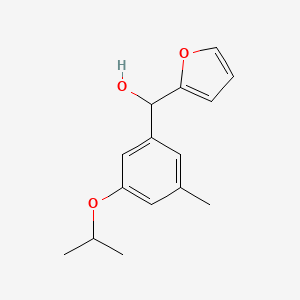
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a molecular formula of C12H9F3N4O2 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an imidazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves multiple steps, typically starting with the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the formation of the imidazole ring and the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid include:
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid: Shares a similar pyrimidine and trifluoromethyl structure but differs in the heterocyclic ring.
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of an imidazole ring.
These compounds highlight the uniqueness of this compound in terms of its specific ring structure and functional groups.
Properties
Molecular Formula |
C12H9F3N4O2 |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)8-3-9(18-10(17-8)6-1-2-6)19-4-7(11(20)21)16-5-19/h3-6H,1-2H2,(H,20,21) |
InChI Key |
NMHMFOAJYCMNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3C=C(N=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


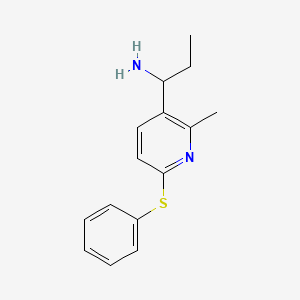


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
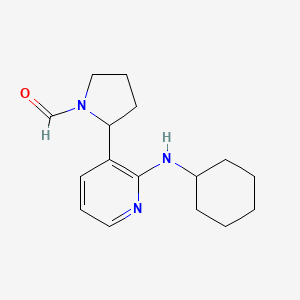


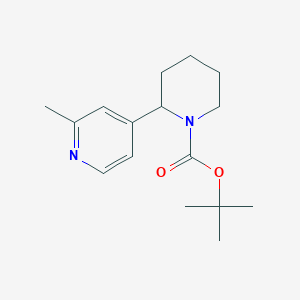
![(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11797455.png)
![2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797460.png)
